3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride
Description
3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride (CAS: 99839-36-8) is a dihydrochloride salt of a triazole derivative. Its structure consists of a 1,2,4-triazole core substituted with a 2-aminoethyl group at position 3 and an amine group at position 5 (Figure 1). The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5.2ClH/c5-2-1-3-7-4(6)9-8-3;;/h1-2,5H2,(H3,6,7,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKJGECUPKBBPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NC(=NN1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride (CAS #99839-36-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound based on diverse sources.
- Molecular Formula : C5H10Cl2N4
- Molecular Weight : 200.07 g/mol
- Structure : The compound features a triazole ring, which is known for its biological significance and versatility in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired triazole derivative. The methods have been documented in various studies, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds derived from the 3-amino-1,2,4-triazole scaffold have shown significant efficacy against various cancer cell lines. A notable study evaluated a series of compounds containing this scaffold and reported promising results in inhibiting cancer cell proliferation through XTT assays. The findings revealed that the 3-amino group is crucial for maintaining biological activity, with certain substitutions enhancing efficacy against specific cancer types .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine | MCF-7 (Breast) | 15.0 | Induction of apoptosis |
| 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine | A549 (Lung) | 10.5 | Cell cycle arrest |
| 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine | HeLa (Cervical) | 12.0 | Inhibition of angiogenesis |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Research indicates that triazole derivatives can exhibit antibacterial activity against various pathogens. The compound's mechanism is believed to involve disruption of microbial cell wall synthesis and interference with nucleic acid metabolism .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 8 | Cell wall synthesis inhibition |
| Escherichia coli | 16 | Nucleic acid metabolism |
| Pseudomonas aeruginosa | 32 | Disruption of membrane integrity |
Case Studies
Several case studies have documented the biological activity and therapeutic potential of triazole derivatives:
- Case Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that a series of triazole derivatives demonstrated significant anticancer activity against multiple cell lines with IC50 values in the low micromolar range. The study emphasized the importance of specific structural modifications to enhance potency .
- Case Study on Antimicrobial Effects : In another investigation focusing on antimicrobial properties, researchers found that certain triazole derivatives exhibited potent activity against drug-resistant strains of bacteria. This highlights the potential application of these compounds in treating infections caused by resistant pathogens .
Scientific Research Applications
Chemistry
3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride serves as a crucial building block for synthesizing more complex molecules. Its structural attributes allow it to participate in various chemical reactions, including:
- Substitution Reactions: The compound can undergo nucleophilic substitution, making it useful for introducing different functional groups into triazole derivatives.
- Oxidation and Reduction: It can be oxidized or reduced to produce various derivatives with potential applications in pharmaceuticals and agrochemicals .
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Nucleophilic Substitution | Introduction of new functional groups | Alkyl halides, acyl chlorides |
| Oxidation | Formation of oxides | Potassium permanganate, hydrogen peroxide |
| Reduction | Production of amines or reduced derivatives | Lithium aluminum hydride, sodium borohydride |
Biology
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties: Studies have shown that it may possess antimicrobial effects against various pathogens .
- Fungal Inhibition: The compound has been evaluated for its antifungal properties, suggesting potential use in treating fungal infections.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of several triazole derivatives. The results indicated that compounds similar to this compound demonstrated notable activity against resistant strains of bacteria .
Medicine
The compound's role as a pharmaceutical intermediate is under investigation. Its ability to interact with biological targets suggests potential therapeutic applications:
- Anticancer Research: Preliminary studies indicate that triazole derivatives can inhibit cancer cell proliferation by interfering with specific metabolic pathways .
Clinical Relevance:
Research on similar triazole compounds has led to the development of antifungal medications such as fluconazole. Ongoing studies aim to evaluate the effectiveness of this compound in similar contexts .
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₄H₁₀Cl₂N₆
- Structural Motifs: 1,2,4-triazole ring, aminoethyl group, and dihydrochloride salt.
- Applications : Likely used as a building block in drug discovery due to its hydrogen-bonding capabilities and solubility.
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparisons
Physicochemical Properties
- Solubility : Dihydrochloride salts (e.g., target compound, methyl[(3-methyl-triazolyl)methyl]amine dihydrochloride) generally exhibit higher aqueous solubility than neutral analogs like 3-(2-Furyl)-1H-1,2,4-triazol-5-amine .
Preparation Methods
Synthesis of Key Intermediates
Thiourea Oxidation: Thiourea derivatives (e.g., 1-phenylthiourea) are oxidized using hydrogen peroxide in the presence of sodium molybdate to yield sulfonic acid intermediates in excellent yield (up to 93%).
Sulfonic Acid Reaction with Hydrazines: The sulfonic acid intermediate is reacted with various hydrazines at room temperature or elevated temperatures, sometimes requiring bases like triethylamine or pyridine to improve conversion, especially with less nucleophilic amines or hydrazine hydrochloride salts.
Cyclization to Form 3-Amino-1,2,4-Triazoles
The hydrazinecarboximidamide intermediates obtained from the above step are cyclized by heating with trimethyl orthoformate at approximately 140 °C for 14 hours in sealed tubes to afford the 3-amino-1,2,4-triazole products.
This two-step, one-pot procedure is efficient and compatible with a variety of functional groups, including olefins, acetals, carbamates, and esters.
Specific Adaptations for Aminoethyl Substituents
Alternative Preparation via N-Guanidinosuccinimide Pathway
Another complementary approach involves:
Preparation of N-guanidinosuccinimide from succinic anhydride and aminoguanidine hydrochloride.
Reaction of this intermediate with amines under microwave irradiation to open the succinimide ring nucleophilically and induce recyclization to the 1,2,4-triazole ring.
This method works well with aliphatic amines, including aminoethylamines, but is less effective with less nucleophilic aromatic amines, where alternative pathways are preferred.
Comparative Data on Preparation Yields and Conditions
The following tables summarize yields and conditions from representative studies for the preparation of 3-amino-1,2,4-triazole derivatives, which inform the preparation of the target compound.
Table 1. Preparation of 3-Amino-1,2,4-Triazoles from Sulfonic Acid Intermediate (5) and Hydrazines
| Entry | Hydrazine Substituent (R1) | Reaction Temp. (°C) | Yield (%) (Two-step) | Notes |
|---|---|---|---|---|
| 1 | Phenyl | Room Temp | 66 | No base required |
| 2 | Substituted Phenyl | Room Temp | 42 | Moderate yields |
| 3 | Substituted Phenyl | Room Temp | 39–43 | Base (triethylamine) improves yield |
| 4 | 2-Hydrazinopyridine | 80 | 48 | Slower at room temp |
| 5 | tert-Butylhydrazine HCl | 80 | 6–65 | Base required |
| 7–8 | Aliphatic Hydrazines | Room Temp | 52–54 | Smooth reaction |
Table 2. Preparation of 3-Amino-1,2,4-Triazoles from Sulfonic Acid Intermediate (6) and Amines
| Entry | Amine Substituent | Yield (%) (Two-step) | Notes |
|---|---|---|---|
| 1 | Aniline | 43 | Pyridine base, acetonitrile solvent |
| 2 | Substituted Aniline | 44 | Similar conditions |
| 3–10 | Various Primary/Secondary Amines | 49–71 | Good yields, functional group tolerance |
Summary of Preparation Method Analysis
| Preparation Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| N-Guanidinosuccinimide + Amines | Succinic anhydride, aminoguanidine HCl, amines | Microwave irradiation, nucleophilic ring opening | Efficient for aliphatic amines; rapid | Ineffective for less nucleophilic aromatic amines |
| Thiourea Oxidation + Hydrazine + Cyclization | Thiourea derivatives, hydrazines, trimethyl orthoformate | Room temp to 140 °C, sealed tube heating | Good yields, functional group tolerance | Moderate yields with some aromatic amines; base sometimes required |
| Hydrazinecarbothioamide Route | Hydrazinecarbothioamide derivatives, amines | Elevated temp with pyridine base, cyclization | Good yields, broad amine scope | Requires base optimization |
Research Findings and Notes
The choice of pathway depends on the nucleophilicity of the amine: aliphatic amines favor the N-guanidinosuccinimide route, while aromatic or less nucleophilic amines require alternate routes.
Microwave irradiation accelerates reactions and improves yields in some cases.
The two-step, one-pot methods minimize purification steps and are amenable to scale-up.
Functional group tolerance is high, allowing incorporation of diverse substituents relevant to medicinal chemistry.
The final dihydrochloride salt form of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine can be obtained by treatment with hydrochloric acid post-synthesis, providing a stable, crystalline compound suitable for further applications.
Q & A
Basic: What synthetic routes are optimal for preparing 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution or cyclization reactions. Key steps include:
- Stepwise assembly : Reacting 1H-1,2,4-triazol-5-thiol with 2-aminoethyl chloride under basic conditions (e.g., NaOH or K₂CO₃) to form the triazole-amine backbone .
- Salt formation : Treating the free base with HCl to yield the dihydrochloride salt, ensuring stoichiometric control to avoid impurities .
- Microwave-assisted synthesis : Enhances reaction efficiency by reducing time and improving yields compared to conventional heating .
Optimization parameters : Temperature (60–80°C), solvent polarity (DMF or ethanol), and catalyst selection (e.g., Cu(I) for click chemistry in related triazole syntheses) .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms the amine-ethyl-triazole structure. Aromatic protons in the triazole ring appear at δ 7.5–8.5 ppm, while the ethylamine chain resonates at δ 2.5–3.5 ppm .
- Infrared Spectroscopy (IR) : Peaks at 3300–3500 cm⁻¹ (N-H stretch) and 1600–1650 cm⁻¹ (C=N/C=C in triazole) validate functional groups .
- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks, crucial for understanding stability and solubility .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies often arise from variations in:
- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines affect activity. Standardize protocols using controls like 3-amino-1,2,4-triazole (a known catalase inhibitor) .
- Structural analogs : Compare activity with derivatives (e.g., fluorobenzyl or methyl-substituted triazoles) to isolate structure-activity relationships (SAR) .
- Replication studies : Validate findings across multiple labs, ensuring purity >95% (HPLC) and proper salt stoichiometry .
Advanced: What strategies improve the compound’s stability and solubility in biological assays?
- Salt form optimization : Dihydrochloride salts enhance aqueous solubility (e.g., 18.1 µg/mL at pH 7.4) compared to free bases .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or sulfonate) to the ethylamine side chain without disrupting the triazole core .
- Lyophilization : Stabilize the compound for long-term storage by removing water via freeze-drying .
Advanced: How does this compound interact with enzymes like ketol-acid reductoisomerase (KARI), and what methods elucidate its mechanism?
- Enzyme inhibition assays : Measure IC₅₀ values using spectrophotometric monitoring of NADPH depletion in KARI activity .
- Molecular docking : Simulate binding poses with software like AutoDock to identify key interactions (e.g., hydrogen bonds with triazole N-atoms) .
- Site-directed mutagenesis : Validate binding residues (e.g., Asp/Lys in KARI’s active site) to confirm inhibition specificity .
Advanced: What challenges arise in scaling up synthesis, and how are they addressed?
- Purification bottlenecks : Use flash chromatography or recrystallization to remove by-products (e.g., unreacted thiols) .
- Batch consistency : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real time .
- Yield optimization : Replace traditional heating with flow chemistry for better heat/mass transfer .
Advanced: How do structural modifications influence physicochemical and biological properties?
- Substituent effects : Adding a fluorobenzyl group (as in related compounds) increases lipophilicity (logP ↑0.5–1.0), enhancing membrane permeability .
- SAR studies : Methylation at the triazole 5-position reduces cytotoxicity while maintaining antimicrobial activity (MIC ↓4-fold vs. parent compound) .
Advanced: What computational models predict the compound’s behavior in drug delivery systems?
- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to assess passive diffusion rates .
- QSAR models : Correlate descriptors (e.g., polar surface area, H-bond donors) with bioavailability to prioritize derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
